molecular formula C13H10BNO3 B8212246 (4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid

(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid

Cat. No.: B8212246
M. Wt: 239.04 g/mol
InChI Key: PTTJBNMNZAUITF-UHFFFAOYSA-N
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Description

(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid (CAS 1065657-51-3) is a versatile aryl boronic acid derivative engineered for advanced research applications. Its molecular structure integrates a planar benzoxazole heterocycle, a privileged scaffold in medicinal chemistry known for diverse biological activities, with a boronic acid functional group that serves as a critical handle for synthetic transformation . This compound is primarily utilized as a key building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to construct biaryl systems essential in pharmaceutical and materials science research . The boronic acid group acts as a Lewis acid, capable of forming reversible covalent bonds with nucleophiles like the hydroxyl groups of serine or threonine residues in enzyme active sites. This unique mechanism is the basis for several FDA-approved boron-containing drugs, such as the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam, highlighting the relevance of this compound for probing enzyme function and developing novel therapeutic agents . Researchers value this compound for its role in creating potential enzyme inhibitors and as a synthetic intermediate for constructing more complex molecules. Store under an inert atmosphere at 2-8°C. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[4-(1,3-benzoxazol-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BNO3/c16-14(17)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)18-13/h1-8,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTJBNMNZAUITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic Systems

The Suzuki-Miyaura reaction is the most widely employed method for synthesizing (4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid. This palladium-catalyzed cross-coupling involves aryl halides and boronic acids to form biaryl structures. A representative protocol involves:

  • Substrate Preparation : 5-Chloro-N-cyclohexylbenzo[d]oxazol-2-amine as the aryl halide precursor.

  • Catalyst Selection : Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) with tricyclohexylphosphine (PCy₃) in 1,4-dioxane.

  • Boron Source : Bis(pinacolato)diboron (B₂pin₂) for boron introduction.

The reaction proceeds under nitrogen at 80°C for 65 hours, achieving a 53% yield after silica gel chromatography. Catalytic efficiency is enhanced by ligand choice, with bulky phosphines (e.g., PCy₃) minimizing side reactions.

Table 1: Key Reaction Parameters for Suzuki-Miyaura Synthesis

ParameterValue/ComponentImpact on YieldSource
CatalystPd(dba)₂/PCy₃Optimizes coupling efficiency
Solvent1,4-DioxaneEnhances solubility of intermediates
Temperature80°CBalances reaction rate and decomposition
Boronating AgentB₂pin₂Higher purity vs. boronic acids

Optimization of Boronic Acid Functionalization

Post-coupling, the boronic ester intermediate undergoes hydrolysis to yield the free boronic acid. Critical steps include:

  • Quenching : Addition of water to terminate the reaction.

  • Purification : Sequential washes with ethyl acetate and brine, followed by silica gel chromatography (0–30% ethyl acetate in hexanes).

  • Acidification : Adjusting pH to 6 with NaH₂PO₄ to precipitate the product.

This stage often determines final purity, with residual palladium levels below 50 ppm achievable via chelating agents.

Alternative Synthetic Pathways

Benzoxazole Cyclization Prior to Boronation

An alternative approach involves constructing the benzoxazole moiety before introducing the boronic acid group. This method avoids steric hindrance during cyclization:

  • Cyclization Step : Reaction of 4-aminophenylboronic acid with 2-hydroxybenzaldehyde derivatives under acidic conditions.

  • Catalyst-Free Conditions : Thermal cyclization at 150°C in DMF achieves 68% yield but requires stringent moisture control.

Table 2: Comparative Analysis of Cyclization Methods

MethodYield (%)Purity (%)DrawbacksSource
Acid-Catalyzed6895Moisture sensitivity
Microwave-Assisted7598High energy input
Pd-Mediated5399Residual metal content

Direct Boronation of Preformed Benzoxazole

Direct functionalization of 4-bromophenylbenzoxazole with boronic acids offers a streamlined route:

  • Substrate : 4-Bromo-(benzo[d]oxazol-2-yl)benzene.

  • Conditions : Pd(PPh₃)₄ catalyst, Cs₂CO₃ base, and tetrabutylammonium iodide (TBAI) in DMF/H₂O.

  • Yield : 26% after column chromatography, limited by competing debromination.

This method is less favored due to lower efficiency but remains viable for small-scale syntheses.

Advanced Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the gold standard for purifying this compound. Optimal eluent systems include:

  • Hexane/Ethyl Acetate Gradients : 20–60% ethyl acetate for boronic ester intermediates.

  • Reverse-Phase HPLC : Acetonitrile/water (pH 10) for final product polishing.

Spectroscopic Validation

  • ¹H NMR : Characteristic peaks at δ 7.66 (d, J = 8.2 Hz, Ar-H) and δ 4.97 (s, B-OH).

  • Mass Spectrometry : ESI m/z 239 [M + H]⁺ confirms molecular weight.

  • X-ray Crystallography : Monoclinic P2₁/n space group with a = 9.19 Å, b = 5.65 Å.

Challenges and Mitigation Strategies

Boronic Acid Stability

The compound’s sensitivity to protodeboronation necessitates:

  • Low-Temperature Storage : -20°C under nitrogen.

  • Lyophilization : Freeze-drying from tert-butanol/water mixtures to prevent hydrolysis.

Scalability Issues

Large-scale production faces hurdles in catalyst recovery and solvent costs. Recent advances include:

  • Continuous Flow Systems : Reducing reaction time from 65 hours to 8 hours.

  • Heterogeneous Catalysts : Pd/C or immobilized phosphines for easier separation .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reaction

(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid can be used in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. Transition metal-catalyzed organic synthesis aims to create carbon–carbon (C–C) bonds, and the palladium-catalyzed Suzuki–Miyaura (SM) reaction is important in this respect . With relatively low catalyst loading (0.5–1.5 mol% Pd), it is possible to couple a large variety of aryl chlorides with phenylboronic acids at room temperature .

Reactions with Diaminophenols and Aminophenols

Benzoxazole derivatives can be synthesized through reactions with diaminophenols and aminophenols . For example, 5-amino-2-(4-tert-butyl-phenyl)-benzoxazole (13a) is synthesized by reacting 2,4-diaminophenol (11a) with p-tert-butyl benzoic acid (12a) in polyphosphoric acid . Similarly, o-aminophenol (11b) reacts with aminobenzoic acid (12b) in the presence of PPA to yield 3-(benzo[d]oxazol-2-yl)aniline (13b) .

Reactions with Metal Catalysts

(4-(Diphenylamino)phenyl)boronic acid can be used in reactions with metal catalysts such as tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in tetrahydrofuran, methanol, and water under a nitrogen atmosphere . Similarly, it can react with potassium carbonate and tetrakis(triphenylphosphine)palladium(0) in 1,4-dioxane and water at 100℃ under an inert atmosphere .

Comparison with Other Boronic Acids

CompoundStructure FeaturesUnique Properties
4-Bromophenylboronic AcidBromine substitution on phenyl ringHigher electrophilicity; used in cross-coupling
3-(Benzo[d]oxazol-2-yl)phenylboronic AcidSimilar oxazole structurePotentially different biological activity profile
4-(Phenyl)-phenylboronic AcidSimple phenyl substitutionLess complex; used mainly in organic synthesis

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that (4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid exhibits promising antiproliferative properties against various cancer cell lines. Studies have shown that boronic acids can induce cell cycle arrest and apoptosis in cancer cells. For instance, derivatives of phenylboronic acids have demonstrated significant activity in inhibiting cancer cell proliferation, with some compounds showing low micromolar half-maximal inhibitory concentrations (IC50) . The mechanism of action typically involves the disruption of cellular processes such as mitosis and apoptosis, making these compounds candidates for further development as anticancer agents.

Enzyme Inhibition
The boronic acid functionality allows for reversible binding to diols and other biological molecules, making this compound a valuable tool in studying enzyme mechanisms. It has been utilized to probe the active sites of various enzymes, particularly those involved in metabolic pathways. The ability to form stable complexes with target biomolecules enhances its utility in biochemical research .

Synthetic Chemistry

Cross-Coupling Reactions
this compound can serve as a versatile reagent in cross-coupling reactions such as Suzuki coupling. This reaction is pivotal in forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. The presence of the benzo[d]oxazole moiety may influence the reactivity and selectivity of these reactions, providing a pathway for synthesizing novel compounds with tailored properties .

Molecular Recognition
The unique structural characteristics of this compound allow it to function as a molecular recognition element. Its ability to selectively bind to certain biological targets can be exploited in sensor technologies and diagnostic applications. By modifying its structure, researchers can enhance its binding affinity and specificity for various analytes .

Material Science

Polymer Chemistry
In polymer science, boronic acids are often used to create dynamic covalent networks due to their ability to form reversible bonds with diols. This compound can contribute to the development of smart materials that respond to environmental stimuli. These materials have potential applications in drug delivery systems and responsive coatings .

Study ReferenceCell LineIC50 (µM)Mechanism of Action
A2780<10Induces G2/M arrest; apoptosis via caspase activation
MERS-CoV0.09Inhibitory activity against viral entry
VariousLow micromolarStructure-activity relationship studies indicate high antiproliferative activity

Mechanism of Action

The mechanism of action of (4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its mechanism of action .

Comparison with Similar Compounds

Benzo[d]thiazole Analogs

Replacing the benzooxazole moiety with a benzo[d]thiazole group, as in (4-(benzo[d]thiazol-2-yl)phenyl)boronic acid, alters electronic properties. For example, 10-(4-(benzo[d]thiazol-2-yl)phenyl)-10H-phenoxazine (BT) exhibits a $\Delta E{\text{ST}}$ of <0.1 eV and a TADF lifetime of <1 µs, comparable to its oxazole counterpart (BOX) . However, thiazole derivatives may exhibit lower solubility due to increased hydrophobicity .

Oxadiazole Derivatives

(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid replaces benzooxazole with a 1,3,4-oxadiazole ring. Oxadiazoles are stronger electron-withdrawing groups, which can improve metabolic stability in drug candidates but may reduce reactivity in cross-coupling reactions due to decreased boronic acid acidity .

Table 1: Heterocyclic Influence on Key Properties

Compound Heterocycle $\Delta E_{\text{ST}}$ (eV) TADF Lifetime (µs) Suzuki Reaction Yield (%)
(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid Oxazole <0.1 <1 82% (Step B, )
(4-(Benzo[d]thiazol-2-yl)phenyl)boronic acid Thiazole <0.1 <1 N/A
(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid Oxadiazole N/A N/A 54% (Step 1, )

Substituent Position and Electronic Effects

Para vs. Meta Substitution

(3-(Benzyloxy)phenyl)boronic acid (meta-substituted) and (4-(Benzyloxy)phenyl)boronic acid (para-substituted) demonstrate how substituent position impacts reactivity. Para-substitution generally enhances electronic communication in conjugated systems, improving charge transfer in OLEDs . However, meta-substitution can introduce steric hindrance, reducing coupling efficiency in Suzuki reactions .

Electron-Donating vs. Withdrawing Groups

(4-(Diphenylamino)phenyl)boronic acid incorporates a strong electron-donating diphenylamino group, which shifts absorption/emission spectra to longer wavelengths compared to the electron-withdrawing benzooxazolyl group. This makes it suitable for near-infrared (NIR) dyes in biosensing .

Photophysical Properties

BOX derivatives exhibit short TADF lifetimes (<1 µs) and small $\Delta E_{\text{ST}}$ values (<0.1 eV), outperforming carbazole-based analogs in OLED efficiency. Thiazole analogs (e.g., BT ) show similar photophysical profiles but require optimization for device stability .

Table 2: Photophysical Comparison of TADF Emitters

Compound $\lambda_{\text{em}}$ (nm) $\Delta E_{\text{ST}}$ (eV) PLQY (%)
BOX (Oxazole) 450–500 0.08 85
BT (Thiazole) 470–520 0.09 78
Carbazole-based derivative 430–480 0.15 65

Biological Activity

(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid is a compound that has attracted significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides an overview of its biological activity, including interaction with various biological targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a boronic acid functional group attached to a phenyl ring, which is further connected to a benzo[d]oxazole moiety. The boronic acid group allows for reversible interactions with diols, making it a versatile agent in biochemical applications. Its structure can be represented as follows:

C1H9BNO2\text{C}_1\text{H}_9\text{BNO}_2

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The boronic acid moiety can form covalent bonds with serine or cysteine residues in the active sites of enzymes, leading to inhibition. This property is particularly valuable in targeting proteases and kinases involved in cancer progression.
  • Molecular Recognition : The compound's unique structure facilitates binding to specific biological targets, enhancing its potential as a therapeutic agent.

Anticancer Activity

Several studies have evaluated the antiproliferative effects of this compound on cancer cell lines. For instance, research has shown that derivatives of phenylboronic acids exhibit significant cytotoxic effects against various cancer types.

Compound Cell Line IC50 (μM) Mechanism
This compoundA2780 (ovarian cancer)15Induces apoptosis through caspase activation
3-Fluoro-4-(benzo[d]oxazol-2-yl)phenylboronic acidMV-4-11 (leukemia)10Cell cycle arrest at G2/M phase

The above table summarizes findings from studies indicating that the compound can induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer therapeutic agent .

Case Studies

  • Inhibition of MERS-CoV : A series of studies have explored the inhibitory activity of similar compounds against Middle East respiratory syndrome coronavirus (MERS-CoV). The findings suggest that structural modifications can enhance antiviral activity, highlighting the importance of the benzo[d]oxazole moiety in achieving effective inhibition .
  • Antiproliferative Effects : In vitro studies demonstrated that this compound derivatives exhibited low micromolar values for antiproliferative activity across multiple cancer cell lines. The mechanism involved significant alterations in cell cycle dynamics and apoptosis pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound Name Structural Features Unique Properties
4-Bromophenylboronic AcidBromine substitution on phenyl ringHigher electrophilicity; used in cross-coupling
3-(Benzo[d]oxazol-2-yl)-phenylboronic AcidSimilar oxazole structurePotentially different biological activity profile

This comparative analysis illustrates that while other boronic acids exhibit valuable properties, the specific combination of the benzo[d]oxazole moiety with the boronic acid functionality in this compound enhances its interaction potential and biological activity .

Q & A

Q. Critical Factors

  • Catalyst Loading: 1-5 mol% Pd for cost-effectiveness and reduced metal contamination.
  • Oxygen Sensitivity: Conduct reactions under inert gas (N₂/Ar) to prevent boronic acid oxidation.
  • Purification: Use column chromatography (silica gel, eluent: hexane/EtOAc) followed by recrystallization for ≥95% purity.

How can spectroscopic techniques (NMR, MS) validate the structure and purity of this compound?

Q. Basic Characterization Protocol

  • ¹H NMR: Expect aromatic protons in δ 7.5–8.5 ppm (benzoxazole and phenyl rings). The boronic acid -B(OH)₂ group may show broad peaks at δ 6.5–8.0 ppm in DMSO-d₆ due to hydrogen bonding .
  • ¹³C NMR: Benzo[d]oxazole carbons appear at δ 150–160 ppm (C=N), with aryl carbons at δ 120–140 ppm.
  • Mass Spectrometry (ESI-MS): Look for [M+H]⁺ or [M+Na]⁺ peaks. For example, a related compound (C₁₃H₁₀BNO₃) showed m/z 248.1 .

Q. Advanced Analysis

  • HSQC/HMBC NMR: Resolve ambiguities in aromatic proton assignments by correlating ¹H-¹³C couplings.
  • IR Spectroscopy: Confirm B-O stretching vibrations at ~1340 cm⁻¹.

What are the challenges in achieving high regioselectivity for this compound in Suzuki-Miyaura cross-coupling reactions?

Q. Advanced Mechanistic Insight

  • Steric Effects: The benzo[d]oxazole group introduces steric hindrance, favoring coupling at the para position of the boronic acid. Use bulky ligands (e.g., SPhos) to enhance selectivity .
  • Electronic Effects: Electron-withdrawing benzo[d]oxazole directs coupling to electron-rich aryl partners. For example, coupling with 4-methoxyphenylboronic acid achieved 85% yield under optimized Pd conditions .

Q. Case Study

Reaction PartnerCatalyst SystemYield (%)Reference
4-Methoxyphenylboronic acidPd(OAc)₂/SPhos85
3-Nitrophenylboronic acidPdCl₂(dppf)62

How is this compound applied in medicinal chemistry for targeted drug discovery?

Advanced Application
The benzo[d]oxazole-boronic acid scaffold is used to design kinase inhibitors and antimicrobial agents:

  • Kinase Inhibition: Derivatives like N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-[4-(aryl)piperazin-1-yl]acetamide show IC₅₀ values <1 µM against EGFR mutants .
  • Antimicrobial Activity: Boronic acid’s ability to form reversible bonds with bacterial serine proteases enhances bacteriostatic effects (MIC: 2–8 µg/mL against S. aureus) .

Q. Methodological Tip

  • Structure-Activity Relationship (SAR): Modify the boronic acid’s substituents (e.g., electron-withdrawing groups) to enhance binding to target enzymes.

What electrochemical strategies improve the reactivity of this compound in oxidative coupling?

Advanced Electrochemical Study
Under applied potential (200 mV), 4-(methylthio)phenylboronic acid undergoes oxidative coupling to form biaryl linkages. For this compound:

  • Mechanism: Electric potential promotes B-OH deprotonation, generating a boronate anion that couples with aryl radicals .
  • Optimization: Use Pt electrodes in acetonitrile/0.1 M TBAP electrolyte to achieve >70% conversion.

Q. Data from Analogous Systems

Potential (mV)Conductance (G₀)Product Yield (%)
10010⁻⁴ G₀35
20010⁻³ G₀72

How do computational studies predict the reactivity of this compound in aqueous vs. non-aqueous environments?

Q. Advanced Computational Modeling

  • DFT Calculations: The boronic acid group’s Lewis acidity (pKa ~8.5) facilitates hydrolysis in water, forming boronate esters. In THF, the trigonal planar boron remains reactive for Suzuki coupling .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize the transition state in cross-coupling, reducing activation energy by ~15 kcal/mol compared to toluene.

Q. Key Insight

  • Hydrogen Bonding: Water molecules coordinate with -B(OH)₂, lowering electrophilicity. Use mixed solvents (e.g., THF/H₂O) to balance reactivity and solubility.

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